
N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a compound that belongs to the class of 2-aminothiazole derivatives . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives, including “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide”, involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . This method, known as Hantzsch’s synthesis, is the most frequently used method for the preparation of 2-aminothiazole and their derivatives .Molecular Structure Analysis
The molecular formula of “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is C15H15N3O3S . Its molecular weight is 317.36 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” include a predicted density of 1.349±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Anticancer Applications
2-aminothiazole derivatives, including the compound , have shown promise in the field of anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Overcoming Drug Resistance
These compounds are also being investigated for their potential to overcome drug resistance in cancer treatment . The development of drug resistance significantly restricts the clinical efficacy of most commonly prescribed anticancer drugs .
Antiviral Applications
2-aminothiazole derivatives have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Antimicrobial Applications
These compounds have also shown antimicrobial activity . This suggests they could be used in the development of new antibiotics, especially in the face of increasing antibiotic resistance.
Anticonvulsant Applications
2-aminothiazole derivatives have demonstrated anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other seizure disorders.
Antidiabetic Applications
These compounds have also been found to possess antidiabetic properties . This could make them useful in the treatment of diabetes.
Mecanismo De Acción
While the specific mechanism of action for “N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is not provided in the available sources, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . They are considered valuable in the field of oncology-related drug discovery .
Direcciones Futuras
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, such as 2-aminothiazole derivatives, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . This information will be useful for future innovation .
Propiedades
IUPAC Name |
2-(benzenesulfonamido)-N-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11-14(15(20)17-10-12-6-5-9-23-12)24-16(18-11)19-25(21,22)13-7-3-2-4-8-13/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGIMZPAXOEQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

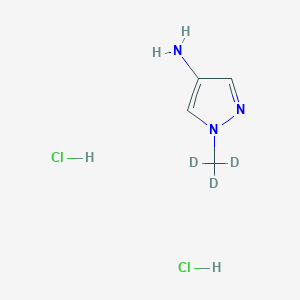
![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)
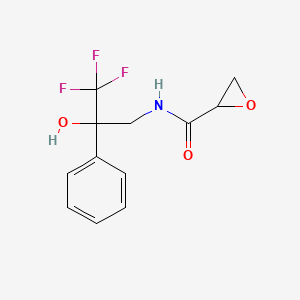
![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)
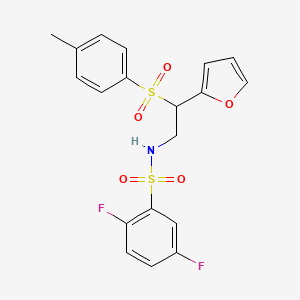

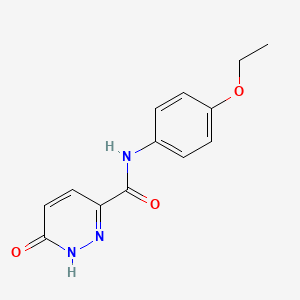
![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)
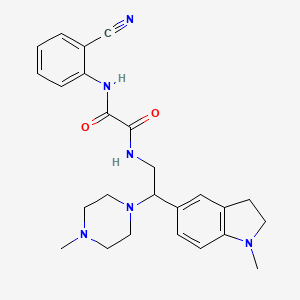
![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)
![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B2800648.png)